molecular formula C8H12O2 B12443454 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one CAS No. 53696-32-5

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Cat. No.: B12443454
CAS No.: 53696-32-5
M. Wt: 140.18 g/mol
InChI Key: ACLOTXWRIQLMEM-UHFFFAOYSA-N
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Description

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a cyclohexenone derivative characterized by a hydroxyl group at the third position and two methyl groups at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the keto-enol isomerization of 4,4-dimethylcyclohexane-1,3-dione. This reaction can be catalyzed by iridium under mild conditions, leading to the formation of the desired product with high chemo-, regio-, and enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a cyclohexanol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4-dimethylcyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-4,4-dimethylcyclohexanol.

    Substitution: Formation of various substituted cyclohexenone derivatives depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the enone structure play crucial roles in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, nucleophilic addition, and other chemical processes that contribute to its effects .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the hydroxyl group at the third position.

    3,5-Dimethyl-2-cyclohexen-1-one: Similar structure with different methyl group positions.

    3-Methyl-2-cyclohexenone: Similar structure with a single methyl group.

Uniqueness

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Biological Activity

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a compound belonging to the class of cyclohexenones, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula: C10H14O2
Molecular Weight: 170.22 g/mol
IUPAC Name: this compound
CAS Number: 53696-32-5

Biological Activities

This compound exhibits various biological activities, including:

  • Antioxidant Activity: The compound has shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, contributing to cellular protection against damage .
  • Antimicrobial Effects: It has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential: Research indicates that this compound may possess anticancer properties. Mechanistic studies suggest that it induces apoptosis in cancer cells through the modulation of specific signaling pathways .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is significant in cancer therapy.
  • Receptor Modulation: It has been observed to interact with specific receptors that mediate cellular responses to external stimuli.
  • Oxidative Stress Modulation: By acting as an antioxidant, it helps maintain redox balance within cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Borisova et al. (2018)Demonstrated significant antioxidant activity in cell cultures .
Sughanya & Sureshbabu (2012)Reported antimicrobial effects against various pathogens .
Yang et al. (2011)Investigated anticancer mechanisms through apoptosis induction .

Properties

CAS No.

53696-32-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-hydroxy-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h5,10H,3-4H2,1-2H3

InChI Key

ACLOTXWRIQLMEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C=C1O)C

Origin of Product

United States

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